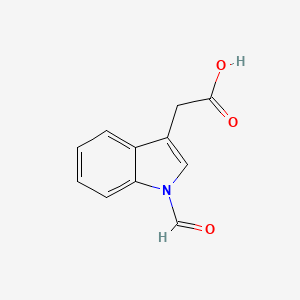

(1-Formyl-1H-indol-3-yl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-formylindol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-7-12-6-8(5-11(14)15)9-3-1-2-4-10(9)12/h1-4,6-7H,5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFMNDSHCFKNAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2C=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80748291 | |

| Record name | (1-Formyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80748291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88461-33-0 | |

| Record name | (1-Formyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80748291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-formyl-1H-indol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Formyl 1h Indol 3 Yl Acetic Acid and Its Analogues

Direct Synthesis of (1-Formyl-1H-indol-3-yl)acetic acid and its Esters

The direct construction of the this compound framework primarily involves two strategic approaches: the formylation of a pre-existing indole-3-acetic acid scaffold or the N-alkylation of an indole (B1671886) precursor followed by necessary transformations.

Vilsmeier-Haack Reaction Approaches for Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. sid.irwikipedia.org This reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halide such as phosphorus oxychloride (POCl₃). chemistrysteps.comorganic-chemistry.org The electrophilic nature of the Vilsmeier reagent allows it to attack the electron-rich indole ring, leading to the introduction of a formyl group. chemistrysteps.com For indoles, this electrophilic substitution predominantly occurs at the C3 position due to the stability of the resulting intermediate. bhu.ac.in

In the context of synthesizing this compound, the Vilsmeier-Haack reaction can be applied to indole-3-acetic acid or its ester derivatives. However, the N-acylation at the indole nitrogen can also occur under these conditions. researchgate.net A recent development has introduced a catalytic version of the Vilsmeier-Haack reaction for the formylation of indoles, which operates under mild conditions and tolerates a variety of functional groups, including esters. orgsyn.org This catalytic approach utilizes a P(III)/P(V)=O cycle and can be used for late-stage formylation. orgsyn.org

The general mechanism involves the formation of the Vilsmeier reagent, its electrophilic attack on the indole ring, and subsequent hydrolysis during workup to yield the aldehyde. wikipedia.orgorganic-chemistry.org

Table 1: Vilsmeier-Haack Reaction Variants for Indole Formylation

| Reagent System | Key Features | Reference |

| DMF/POCl₃ | Classical and widely used method. chemistrysteps.comorganic-chemistry.org | chemistrysteps.comorganic-chemistry.org |

| Catalytic P(III)/P(V)=O cycle | Mild conditions, tolerates various functional groups. orgsyn.org | orgsyn.org |

| Triphenylphosphine/1,2-diiodoethane | Metal-free formylation of indoles with DMF. organic-chemistry.org | organic-chemistry.org |

N-Alkylation and Subsequent Hydrolysis Strategies

An alternative route to this compound involves the N-alkylation of an indole precursor, which already contains the formyl group at the 3-position or a group that can be converted to it. A common starting material is indole-3-carbaldehyde.

The N-alkylation of indoles can be achieved by reacting the indole with an alkylating agent in the presence of a base. google.comgoogle.com For the synthesis of this compound, indole-3-carbaldehyde can be N-alkylated with an acetic acid equivalent, such as an α-haloacetate (e.g., ethyl bromoacetate), followed by hydrolysis of the ester to the carboxylic acid.

A reported synthesis of 2-(3-(2-(benzamido)ethyl)-1H-indol-1-yl)acetic acid involves the N-alkylation of N-(2-(1H-indol-3-yl)ethyl)benzamide with methyl 2-bromoacetate, followed by hydrolysis of the methyl ester with lithium hydroxide (B78521). derpharmachemica.com A similar strategy can be envisioned starting from indole-3-carbaldehyde. The N-alkylation of indoles can be performed under various conditions, including phase-transfer catalysis. researchgate.net

The hydrolysis of the resulting ester is a standard procedure, often carried out using a base like sodium hydroxide or lithium hydroxide in a mixture of solvents such as THF, methanol (B129727), and water. derpharmachemica.com

Synthesis of Functionalized Derivatives and Heterocyclic Conjugates

The this compound molecule possesses three key reactive sites for further derivatization: the formyl group, the acetic acid moiety, and the indole ring system. This allows for the synthesis of a diverse library of functionalized derivatives and heterocyclic conjugates.

Reactions Involving the Formyl Group (e.g., Condensation, Schiff Base Formation, Hydrazone Synthesis)

The aldehyde functionality at the 1-position is a versatile handle for various chemical transformations. It readily undergoes condensation reactions with active methylene (B1212753) compounds. For instance, the reaction of 1H-indole-3-carbaldehyde with nitromethane (B149229) in the presence of ammonium (B1175870) acetate (B1210297) yields 3-((E)-2-nitrovinyl)-1H-indole. derpharmachemica.com

The formyl group is also a key precursor for the synthesis of Schiff bases and hydrazones. The reaction of aldehydes with hydrazides in an alcoholic solvent, often with an acid catalyst, leads to the formation of the corresponding hydrazide-hydrazones. ekb.eg For example, 1H-indole-3-carbaldehyde can react with various carbohydrazides or acetic acid hydrazides to form hydrazone derivatives. ekb.eg Similarly, reaction with arylhydrazines can lead to the formation of pyrazole (B372694) derivatives. sid.ir

These reactions are fundamental in building more complex heterocyclic systems fused to or substituted on the indole core.

Derivatization at the Acetic Acid Moiety (e.g., Amidation, Esterification)

The carboxylic acid group of this compound can be readily converted into esters and amides, which are important functional groups in many biologically active molecules. researchgate.net

Esterification can be achieved through standard methods, such as reaction with an alcohol in the presence of an acid catalyst.

Amidation involves the coupling of the carboxylic acid with an amine. This is often facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). researchgate.net For instance, indole-3-acetic acid has been coupled with 2-aminophenol (B121084) in the presence of 4-(dimethylamino)pyridine (DMAP) and carbonyldiimidazole (CDI) to form an amide. nih.gov A similar approach can be applied to this compound. The synthesis of amide-linked conjugates of indole-3-acetic acid has been reported, highlighting the importance of this functionalization in biological systems. nih.gov

Table 2: Common Reagents for Amidation and Esterification of Carboxylic Acids

| Transformation | Reagent/Method | Reference |

| Amidation | N,N'-Diisopropylcarbodiimide (DIC) | researchgate.net |

| Amidation | Carbonyldiimidazole (CDI), DMAP | nih.gov |

| Esterification | Alcohol, Acid Catalyst | researchgate.net |

Substitution and Functionalization on the Indole Ring System

The indole nucleus itself can undergo further substitution reactions, although the presence of the formyl and acetic acid groups can influence the regioselectivity. Electrophilic substitution on the indole ring typically occurs at the C3 position, but if this position is blocked, substitution can occur at other positions, such as C2, C5, or C6. bhu.ac.inwikipedia.org In strongly acidic conditions, where the C3 position can be protonated, electrophilic attack may be directed to the C5 position. wikipedia.org

Halogenation of the indole ring is a common modification. For example, various substituted indoles can be used in reactions to create more complex molecules. nih.gov The synthesis of ring-substituted indole-3-acetic acids has been studied, and their spectral properties have been characterized. nih.gov These substitutions can significantly impact the electronic and biological properties of the molecule.

Optimization of Synthetic Pathways and Reaction Conditions

The optimization of synthetic routes to produce this compound and related indole derivatives is crucial for improving reaction efficiency, increasing yields, and ensuring process scalability. Research efforts have focused on fine-tuning various reaction parameters, including temperature, reaction time, and the nature and loading of catalysts.

One of the foundational methods for synthesizing the parent compound, indole-3-acetic acid, involves the reaction of indole with glycolic acid in the presence of a strong base at high temperatures. wikipedia.orgorgsyn.org Optimization studies on this specific reaction have shown that while the conditions are harsh, there is some flexibility. For instance, the reaction temperature can range from 230°C to 270°C with only a slight impact on the product yield. orgsyn.org Similarly, reaction times between 12 and 30 hours can be employed effectively, though a duration of approximately 18 hours is considered optimal. orgsyn.org

In the synthesis of related indole structures, such as 3,4-dihydro-1H- orgsyn.orgbeilstein-journals.orgoxazino[4,3-a]indoles, the alkylation of NH-indoles serves as a key step. The optimization of this process involved investigating the effect of temperature. For the alkylation of ethyl 1H-indole-2-carboxylate, experiments confirmed that adjusting the temperature is a key factor in maximizing the yield of the N-substituted product. nih.gov

Furthermore, the development of eco-friendly and efficient methods has led to the exploration of solvent-free conditions. For the synthesis of 3-substituted indoles, using the biodegradable organocatalyst tetrabutylammonium (B224687) glycinate (B8599266) ([TBA][Gly]) at 60 °C under solvent-free conditions represents a significant optimization, simplifying product isolation and enhancing the green chemistry profile of the synthesis. nih.gov

Biological synthesis pathways for indole-3-acetic acid (IAA) also offer insights into optimization. In a study involving a high-yielding bacterial strain, Providencia sp. Y, fermentation conditions were optimized through single-factor experiments. nih.gov The study identified optimal parameters for culture time (12 h), temperature (25°C), initial pH (5), and reactant concentration, leading to a dramatic 590.48% increase in IAA yield, from 139.98 mg/L to 966.54 mg/L. nih.gov While this is a biological method, the principles of optimizing parameters such as temperature, time, and reactant concentration are directly analogous to the optimization of chemical syntheses.

The table below summarizes various optimized reaction conditions for the synthesis of indole-3-acetic acid and its analogues.

| Product | Key Reactants | Catalyst/Base | Solvent | Temperature | Time | Yield | Ref |

| Indole-3-acetic acid | Indole, Glycolic acid | Potassium Hydroxide | None (Melt) | 250°C | ~18 h | High | orgsyn.org |

| Ethyl 1-[(2-oxo-1,3-dioxolan-4-yl)methyl]-1H-indole-2-carboxylate | Ethyl 1H-indole-2-carboxylate, Activated Glycerol Carbonate | Cs₂CO₃ | DMF | 60°C | N/A | 63-80% | nih.gov |

| 3-Substituted Indoles | Indole, Aldehyde, Malononitrile | Tetrabutylammonium glycinate | None (Solvent-free) | 60°C | N/A | High | nih.gov |

| Indole-3-acetic acid (Biosynthesis) | L-tryptophan | Providencia sp. Y | Culture Medium | 25°C | 12 h | 966.54 mg/L | nih.gov |

Novel Synthetic Approaches and Catalyst Applications

Recent advancements in organic synthesis have introduced a variety of novel methodologies and sophisticated catalyst systems for preparing this compound and its complex analogues. These approaches often focus on improving efficiency, selectivity, and substrate scope through cascade reactions and innovative catalytic cycles.

A significant development is the use of palladium-mediated cascade reactions. One such method describes a straightforward synthesis of indole-3-acetic acid derivatives from N-Ts-o-bromoanilines and 4-acetoxy-2-butenonic acid derivatives. researchgate.net This process utilizes a Pd(OAc)₂/P(o-tol)₃/DIPEA system to orchestrate a Tsuji-Trost reaction followed by a Heck coupling in a single pot, demonstrating a powerful strategy for constructing the indole core. researchgate.net

Another innovative approach involves a unique one-pot synthesis for [6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl]-acetic acid, a selective COX-2 inhibitor. nih.gov This synthesis relies on a remarkable cascade sequence comprising alkylation, 1,4-addition, elimination, and isomerization, which proceeds from simple precursors to the complex indole product in a single operation. nih.gov

The formylation of the indole nucleus, a key step for obtaining the title compound, has also seen innovation. A catalytic version of the Vilsmeier-Haack reaction has been developed using a P(III)/P(V)=O cycle. orgsyn.org This method allows for the formylation of various indoles under mild conditions and is even suitable for late-stage functionalization of complex molecules. orgsyn.org

Furthermore, unconventional "back-to-front" syntheses of indoles have been reported, starting from pyrrole (B145914) precursors instead of the traditional benzene-based starting materials. researchgate.net An efficient silver(I)-catalyzed method activates an alkyne for attack by the electron-rich pyrrole ring. researchgate.net DFT studies suggest that this reaction proceeds through an unexpected activation of the pyrrole C-3 position before rearranging to the final indole structure. researchgate.net

The application of novel catalysts is a recurring theme. For the synthesis of bis(indolyl)methanes, a reaction analogous to the formation of substituted indoles, a wide array of modern catalysts has been explored. beilstein-journals.org These include not only traditional Lewis and Brønsted acids but also advanced organocatalysts like iodoalkynes and bidentate halogen-bond donors, which offer high efficiency and selectivity. beilstein-journals.org In some cases, N-heterocyclic iod(az)olium salts have been used at very low loadings (0.5 mol%) in water, highlighting a green and efficient catalytic system. beilstein-journals.org

The table below details several novel catalytic approaches for the synthesis of indole derivatives.

| Reaction Type | Catalyst System | Key Reactants | Product Class | Key Feature | Ref |

| Cascade Reaction | Pd(OAc)₂/P(o-tol)₃/DIPEA | N-Ts-o-bromoanilines, 4-acetoxy-2-butenonic acid derivatives | Indole-3-acetic acid derivatives | One-pot Tsuji-Trost/Heck coupling | researchgate.net |

| Cascade Reaction | N/A (One-pot) | Sulfonamide, Bromoketone | Substituted Indole-3-acetic acid | Alkylation/1,4-addition/elimination/isomerization cascade | nih.gov |

| Vilsmeier-Haack Formylation | 3-methyl-1-phenyl-2-phospholene 1-oxide (catalyst) | Indole, DMF | 1H-Indole-3-carboxaldehyde | Catalytic P(III)/P(V)=O cycle | orgsyn.org |

| Cyclization/Rearrangement | Silver(I) triflate (AgOTf) | Substituted Pyrrole, Ynone | Substituted Indoles | "Back-to-Front" synthesis from pyrrole precursor | researchgate.net |

| Friedel-Crafts Alkylation | Iodoalkyne (organocatalyst) | Indole, Carbonyl compound | Bis(indolyl)methanes | Halogen-bond based organocatalysis | beilstein-journals.org |

| Friedel-Crafts Alkylation | N-heterocyclic iod(az)olium salt | Indole, Carbonyl compound | Bis(indolyl)methanes | Low catalyst loading in water | beilstein-journals.org |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "(1-Formyl-1H-indol-3-yl)acetic acid," providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton. The formyl proton (CHO) would appear as a singlet in the downfield region, typically between δ 9.8 and 10.2 ppm. The protons of the aromatic benzene (B151609) ring and the indole (B1671886) ring would produce a complex multiplet pattern between δ 7.0 and 8.5 ppm. The methylene (B1212753) protons (-CH₂-) of the acetic acid group are anticipated to show a singlet around δ 5.0 ppm, and the acidic proton of the carboxyl group (-COOH) would present as a broad singlet at a very downfield position, often above δ 10.0 ppm, which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by identifying all non-equivalent carbon atoms. The carbonyl carbon of the formyl group is expected to resonate at approximately δ 185 ppm, while the carboxylic acid carbonyl carbon would appear around δ 171 ppm. The carbon atoms of the indole ring would generate signals in the aromatic region of the spectrum, from approximately δ 100 to δ 140 ppm. The methylene carbon of the acetic acid side chain is expected to have a chemical shift in the range of δ 45-50 ppm. While detailed experimental spectra for this specific molecule are not widely published, data for related structures like 1-acetyl-1H-indol-3-yl acetates provide comparative reference points for these chemical shifts researchgate.net.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Formyl CHO | 9.8 - 10.2 (s) | ~185 |

| Carboxyl COOH | >10.0 (br s) | ~171 |

| Aromatic C-H | 7.0 - 8.5 (m) | 100 - 140 |

| Methylene CH₂ | ~5.0 (s) | 45 - 50 |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in "this compound" by measuring the absorption of infrared radiation.

The IR spectrum of this compound is characterized by several key absorption bands. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching absorptions. Two distinct and strong carbonyl (C=O) stretching bands are a signature feature. The formyl group's C=O stretch typically appears around 1680-1700 cm⁻¹. The carboxylic acid's C=O stretch is expected at a slightly higher frequency, generally between 1700-1725 cm⁻¹. The presence of the aromatic indole ring is confirmed by C=C stretching vibrations within the 1450-1600 cm⁻¹ range and C-H bending vibrations. For comparison, the IR spectrum of the parent compound, indole-3-acetic acid, shows a characteristic carboxylic C=O stretch at 1701 cm⁻¹ and a broad, hydrogen-bonded -OH stretch between 2730 to 3127 cm⁻¹ unlp.edu.arresearchgate.net.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1725 (strong) |

| Aldehyde (Formyl) | C=O stretch | 1680 - 1700 (strong) |

| Aromatic Ring | C=C stretch | 1450 - 1600 (variable) |

| Alkyl | C-H stretch | 2850 - 3000 (medium) |

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and to deduce the structure of "this compound" by analyzing its fragmentation pattern. The compound has a molecular formula of C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol sigmaaldrich.comscbt.comcymitquimica.comfishersci.fi.

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 203. Under softer ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 204 is often the most prominent peak.

The fragmentation of the molecular ion provides valuable structural information. Plausible fragmentation pathways include:

Loss of the carboxylic acid group: A primary fragmentation would be the loss of the -COOH group (45 Da), leading to a significant fragment ion at m/z 158.

Loss of the formyl group: Cleavage of the formyl group (-CHO, 29 Da) would result in a fragment at m/z 174.

Decarboxylation: The loss of carbon dioxide (CO₂, 44 Da) from the molecular ion can lead to a fragment at m/z 159.

Cleavage of the acetic acid side chain: Loss of the entire carboxymethyl radical (•CH₂COOH, 59 Da) can also occur, yielding an ion at m/z 144, corresponding to the 3-formylindole cation.

These fragmentation patterns are consistent with the general principles of mass spectrometry, where cleavage often occurs at bonds adjacent to functional groups to form stable ions and neutral fragments uni-saarland.delibretexts.orgscirp.org.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which is then compared with the theoretical values calculated from its molecular formula, C₁₁H₉NO₃ sigmaaldrich.comcymitquimica.com. This technique is fundamental for confirming the empirical formula and assessing the purity of a synthesized sample.

The theoretical elemental composition of this compound is calculated as follows:

Carbon (C): (12.011 * 11 / 203.19) * 100% = 65.03%

Hydrogen (H): (1.008 * 9 / 203.19) * 100% = 4.46%

Nitrogen (N): (14.007 * 1 / 203.19) * 100% = 6.89%

Oxygen (O): (15.999 * 3 / 203.19) * 100% = 23.62%

Experimental values obtained from combustion analysis of a pure sample should closely match these theoretical percentages, typically within a ±0.4% margin, to validate the compound's stoichiometric formula. While specific experimental data for this compound is not widely available in the surveyed literature, this method remains a standard for characterization.

Table 3: Elemental Composition of this compound (C₁₁H₉NO₃)

| Element | Theoretical Percentage (%) |

| Carbon (C) | 65.03 |

| Hydrogen (H) | 4.46 |

| Nitrogen (N) | 6.89 |

| Oxygen (O) | 23.62 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC))

Chromatographic methods are essential for separating "this compound" from starting materials, by-products, and other impurities, thereby allowing for reaction monitoring and final purity assessment.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction. For indole derivatives and carboxylic acids, silica (B1680970) gel plates (silica gel 60 F254) are commonly used as the stationary phase researchgate.net. A mixture of non-polar and polar solvents, such as hexane/ethyl acetate (B1210297) or chloroform/methanol (B129727), often with a small amount of acetic or formic acid to prevent streaking of the carboxylic acid, serves as the mobile phase researchgate.net. The spots can be visualized under UV light (at 254 nm) or by using staining agents researchgate.net. The retention factor (Rf) value is characteristic for a compound in a given solvent system and can be used to differentiate the product from other components in the reaction mixture.

High-Performance Liquid Chromatography (HPLC): HPLC provides a more precise method for the quantification of purity. Reversed-phase HPLC is typically employed, using a C8 or C18 column as the stationary phase nih.govnih.gov. The mobile phase usually consists of a gradient or isocratic mixture of an aqueous solution (often buffered with an acid like acetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol scispace.comsielc.com. Detection is commonly performed using a UV detector, set at a wavelength where the indole chromophore absorbs strongly, typically around 280 nm scispace.com. The retention time and peak purity analysis from an HPLC chromatogram are reliable indicators of the sample's identity and purity.

X-ray Crystallography for Three-Dimensional Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding in the crystal lattice.

For "this compound," this analysis would reveal the planarity of the indole ring system and the conformation of the acetic acid and formyl substituents relative to the ring. While the crystal structures of the parent compound, indole-3-acetic acid, and other indole derivatives have been reported and studied, specific X-ray crystallographic data for "this compound" is not available in the surveyed scientific literature nih.gov. The determination of its crystal structure would be a valuable contribution to the chemical and pharmaceutical sciences.

Preclinical Biological and Pharmacological Investigations

In Vitro Biological Activity Profiling

Antioxidant Activity Evaluation

The antioxidant capacity of indole (B1671886) derivatives is a subject of ongoing investigation. While specific data on the DPPH radical scavenging activity of (1-Formyl-1H-indol-3-yl)acetic acid is not extensively detailed in the reviewed literature, related indole compounds have shown significant antioxidant potential. For instance, studies on other indole-3-acetic acid derivatives have demonstrated their ability to act as antioxidants. nih.gov

Regarding lipid peroxidation, research on D-002, a mixture of higher primary alcohols where an indole derivative is a component, has shown inhibitory effects on microsomal lipid peroxidation. researchgate.netnih.gov Oral administration of D-002 to rats led to a partial inhibition of both enzymatic and non-enzymatic lipid peroxidation in liver and brain microsomes. researchgate.netnih.gov Specifically, D-002 dose-dependently lowered the basal levels of thiobarbituric acid reactive substances (TBARS) in liver and brain microsomes, indicating a protective effect against lipid peroxidation. researchgate.net The inhibition of lipid peroxidation by captodative substituted olefins like N-acyldehydroalanines is attributed to their free radical scavenging activity, a mechanism that could be shared by indole derivatives. nih.gov

Table 1: Effect of D-002 on in vitro Lipid Peroxidation in Rat Liver Microsomes

| Treatment | Enzymatic System MDA (nmol/mg) | Enzymatic System Inhibition (%) | Non-enzymatic System MDA (nmol/mg) | Non-enzymatic System Inhibition (%) |

|---|---|---|---|---|

| Control | 16.11 ± 1.45 | - | 17.65 ± 1.01 | - |

| D002 (5 mg/kg) | 12.47 ± 1.35* | 23 | 15.70 ± 1.03 | 11 |

| D002 (25 mg/kg) | 11.01 ± 1.01* | 32 | 14.80 ± 1.43 | 16 |

| D002 (100 mg/kg) | 10.60 ± 1.04* | 34 | 16.43 ± 1.35 | 7 |

*p<0.05 compared to control. Data adapted from researchgate.net.

Antimicrobial Activity Studies

The antimicrobial properties of indole derivatives have been explored against a range of pathogens. Acetic acid itself has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that the acetic acid moiety of the title compound could contribute to its antimicrobial profile. nih.govnih.govresearchgate.net For example, acetic acid has shown efficacy against coagulase-negative Staphylococcus, Klebsiella pneumoniae, Proteus vulgaris, Enterococcus species, and Serratia marcescens. nih.gov

Indole-3-acetic acid (IAA) has been shown to impact biofilm formation and virulence in Pseudomonas aeruginosa. nih.gov Furthermore, various indole derivatives have exhibited potent antimicrobial activities. nih.govmdpi.com For instance, N-(hydroxyalkyl) derivatives of tris(1H-indol-3-yl)methylium salts have shown promise as antibacterial agents. nih.gov Some 1,3-oxazole-based compounds, which are structurally related to indole derivatives, have also displayed antimicrobial and antibiofilm activities against strains like E. coli, S. epidermidis, and C. albicans. mdpi.com

Antiproliferative Activity and Cell Viability Assays

The antiproliferative effects of indole derivatives are a significant area of cancer research. The MTT assay is a common method used to assess cytotoxicity. nih.govnih.gov While direct data for this compound is limited, related indole compounds have shown antiproliferative activity against various cancer cell lines. acs.orgresearchgate.net For instance, indole-3-carboxylic acids have been identified as inhibitors of Polo-like kinase 1 (Plk1), a key regulator of cell division, and have demonstrated inhibitory activity against HeLa and MCF-7 cancer cell lines. nih.gov Similarly, certain indole derivatives have shown considerable cytotoxicity toward MCT1-expressing cancer cell lines. acs.org

The mechanism of action often involves the induction of apoptosis. For example, indole-3-acetic acid, when combined with horseradish peroxidase, can induce apoptosis through the activation of caspase pathways. wikipedia.org

Table 2: Antiproliferative Activity of Selected Indole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Indole-3-carboxylic acid derivative 4g | HeLa | 0.72 | nih.gov |

| Indole-3-carboxylic acid derivative 4g | MCF-7 | 1.15 | nih.gov |

| 2-Nitrocarbazole | MCF-7 | 7 ± 1.0 | researchgate.net |

Enzyme Inhibition Studies

The ability of this compound and its analogs to inhibit various enzymes is a key aspect of their pharmacological profile.

α-Glucosidase: α-Glucosidase inhibitors are used in the management of type 2 diabetes by delaying carbohydrate digestion. wikipedia.org Several bis(indol-3-yl)methane derivatives have been synthesized and shown to have potent inhibitory activity against α-glucosidase, with some compounds being significantly more potent than the standard drug, acarbose. nih.gov Similarly, 3,3-di(indolyl)indolin-2-ones have demonstrated higher α-glucosidase inhibitory activities compared to acarbose. nih.gov

Protein Kinases: Protein kinases are crucial in cell signaling and are major targets for cancer therapy. nih.govresearchgate.net Indole-3-acetic acid-based tri-azo moieties have been shown to possess protein kinase inhibitory potential. nih.gov Furthermore, indole-3-carboxylic acids have been identified as non-ATP-competitive inhibitors of Polo-like kinase 1 (Plk1). nih.gov Indole-3-carbonitriles have also been developed as inhibitors of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). mdpi.com

Monocarboxylate Transporter 1 (MCT1): MCT1 is involved in the transport of lactate (B86563) and is a target in cancer metabolism. medchemexpress.comnih.gov Several indole derivatives have been identified as potent inhibitors of MCT1. acs.orgnih.gov For instance, a library of 16 indole-based molecules was synthesized and shown to inhibit MCT1-mediated transport. acs.org Other heterocyclic compounds are also being explored as inhibitors of MCT1 and MCT4. google.com

Investigation of Other Molecular Targets and Receptor Interactions

The interaction of indole derivatives with neurotransmitter systems has also been investigated.

Dopamine (B1211576) D2 Receptors: The D2 dopamine receptor is a key target for antipsychotic drugs. While there is no direct evidence of this compound binding to D2 receptors, studies on D2 receptor mutants have shown that specific amino acid changes can significantly alter the affinity of various ligands, including those with an indole-like structure. nih.gov This suggests that the indole scaffold can interact with the D2 receptor binding pocket. However, it's important to note that some studies have challenged the existence of D1-D2 receptor heteromers. nih.gov

Serotonin (B10506) Reuptake Sites: The serotonin transporter is a primary target for antidepressant medications. The structural similarity of indole derivatives to serotonin suggests a potential for interaction with serotonin reuptake sites, though specific studies on this compound in this context are not widely available.

Exploration of Molecular Mechanisms of Action in Cellular and Subcellular Systems

The molecular mechanisms underlying the observed biological activities of this compound and related compounds are multifaceted. The inhibition of MCT1 by certain indole derivatives leads to an increase in glycolysis in tumor cells, which can inhibit tumor growth. nih.gov In adipocytes, MCT1 inhibition has been shown to promote proliferation and enhance insulin (B600854) sensitivity. nih.gov

The antiproliferative effects of some indole derivatives are linked to the induction of apoptosis, which can be triggered by the activation of caspase-8 and caspase-9, leading to the activation of caspase-3 and cleavage of poly(adp-ribose) polymerases. wikipedia.org For some indole-3-carboxylic acid inhibitors of Plk1, the induction of apoptosis is a key part of their anti-tumor activity. nih.gov

The antioxidant activity, particularly the inhibition of microsomal lipid peroxidation, appears to be mediated by the scavenging of free radicals, which protects cellular membranes from damage. researchgate.netnih.govnih.gov

In Vivo Efficacy Studies in Animal Models (focus on pharmacodynamics and mechanistic insights)

A comprehensive review of publicly available scientific literature reveals a notable absence of in vivo efficacy studies, including pharmacodynamics and mechanistic insights, specifically for the chemical compound this compound in animal models. Research has predominantly centered on its more ubiquitous analogue, Indole-3-acetic acid (IAA), particularly in the context of plant physiology. While some studies have explored the effects of acetic acid-induced colitis in animal models, these are not specific to the pharmacological actions of this compound. nih.gov

Biosynthetic Pathways and Metabolic Transformations of Related Indole Compounds

The biosynthesis and metabolism of indole compounds are complex processes that vary across different organisms, including bacteria, plants, and mammals. Understanding these pathways is crucial for elucidating the biological roles of indole derivatives.

Indole-3-acetic acid (IAA) is a well-known phytohormone, and its production is widespread among bacteria, particularly those inhabiting the rhizosphere of plants. nih.govresearchgate.net Microbial biosynthesis of IAA can occur through several pathways, which can be broadly categorized as tryptophan-dependent and tryptophan-independent. nih.gov The tryptophan-dependent pathways are more common and have been extensively studied. nih.gov High concentrations of IAA are typically produced when an excess of exogenous tryptophan is available. nih.gov

The major tryptophan-dependent biosynthetic pathways for IAA in microorganisms include:

The Indole-3-Pyruvic Acid (IPA) Pathway: This is considered a major pathway for IAA biosynthesis in bacteria. nih.gov It involves the conversion of tryptophan to indole-3-pyruvic acid by an aminotransferase, followed by the decarboxylation to indole-3-acetaldehyde, which is then oxidized to IAA. nih.gov

The Indole-3-Acetamide (B105759) (IAM) Pathway: In this pathway, tryptophan is first converted to indole-3-acetamide by the enzyme tryptophan monooxygenase, which is then hydrolyzed to IAA. nih.gov

The Tryptamine (TAM) Pathway: This pathway, also found in plants, involves the decarboxylation of tryptophan to tryptamine, which is subsequently converted to indole-3-acetaldehyde and then to IAA. nih.gov

The Indole-3-Acetonitrile (IAN) Pathway: This pathway involves indole-3-acetaldoxime and is present in some bacteria. researchgate.net

The Tryptophan Side-chain Oxidase (TSO) Pathway: This is another identified pathway for IAA biosynthesis in some bacteria. researchgate.net

Some microorganisms may possess more than one biosynthetic pathway for IAA production. nih.govresearchgate.netcdnsciencepub.com Tryptophan-independent pathways, which may use precursors like indole-3-glycerol phosphate (B84403) or indole, have also been identified but are less understood. nih.gov

Table 1: Major Tryptophan-Dependent Biosynthetic Pathways of Indole-3-Acetic Acid in Microorganisms

| Pathway Name | Key Intermediate(s) | Key Enzyme(s) |

| Indole-3-Pyruvic Acid (IPA) | Indole-3-pyruvic acid, Indole-3-acetaldehyde | Aminotransferase, Pyruvate decarboxylase, Aldehyde dehydrogenase |

| Indole-3-Acetamide (IAM) | Indole-3-acetamide | Tryptophan monooxygenase, Indole-3-acetamide hydrolase |

| Tryptamine (TAM) | Tryptamine, Indole-3-acetaldehyde | Tryptophan decarboxylase, Amine oxidase, Aldehyde dehydrogenase |

In mammals, indole and its derivatives are primarily products of gut microbial metabolism of dietary tryptophan. nih.gov These compounds play a role in various physiological processes, including immune response and neurotransmission. ontosight.ainih.gov The metabolism of indole compounds is complex and involves multiple enzymatic reactions, primarily in the liver. ontosight.ainih.govresearchgate.net

Dietary tryptophan that reaches the colon is metabolized by gut bacteria into various indole derivatives, such as indole, indole-3-acetamide, indole-3-acetic acid (IAA), and indole-3-propionic acid. nih.gov Once absorbed, indole is transported to the liver, where it undergoes further metabolism. nih.gov A key metabolic transformation is the conversion of indole to indoxyl, which is then sulfated to form indoxyl sulfate, a known uremic toxin. nih.gov

The metabolic pathways of indole derivatives are intricate and can lead to a variety of metabolites with different biological activities. ontosight.ai The dysregulation of indole metabolism has been associated with several diseases. ontosight.ai

Table 2: Key Metabolic Transformations of Indole in Mammals

| Precursor | Primary Metabolite | Key Organ/Enzyme System | Potential Biological Significance |

| Tryptophan (in gut) | Indole | Gut microbiota | Precursor for further metabolism, signaling molecule |

| Indole | Indoxyl | Liver (Cytochrome P450) | Intermediate in the formation of indoxyl sulfate |

| Indoxyl | Indoxyl Sulfate | Liver (Sulfotransferase) | Uremic toxin associated with chronic kidney disease |

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophoric Features and Critical Structural Motifs for Biological Efficacy

The fundamental structure of (1-Formyl-1H-indol-3-yl)acetic acid comprises an indole (B1671886) ring, a formyl group at the N1 position, and an acetic acid side chain at the C3 position. Each of these components plays a crucial role in its biological activity.

The indole ring itself serves as a critical hydrophobic scaffold that can engage in van der Waals and π-π stacking interactions with amino acid residues within a protein's binding pocket. The aromatic nature of the indole core is often essential for anchoring the molecule to its target.

The acetic acid side chain at the C3 position is a key acidic feature. This group can participate in ionic interactions and form hydrogen bonds with basic residues in the target protein, such as arginine or lysine. The carboxylate group is often a crucial pharmacophoric element for the biological activity of many indole-3-acetic acid derivatives.

Studies on related indole derivatives have highlighted the importance of these pharmacophoric elements. For instance, in the context of anti-inflammatory agents, the acidic moiety is often crucial for activity. Similarly, in various enzyme inhibitors, the indole scaffold provides the necessary framework for binding, while specific substituents dictate the potency and selectivity.

Impact of Substituent Introduction and Modification on Activity and Selectivity Profiles

The systematic modification of the this compound scaffold has provided valuable insights into its SAR. The introduction of different substituents at various positions on the indole ring can dramatically alter the biological activity and selectivity profile.

Substitution on the Indole Ring: The benzene (B151609) portion of the indole ring (positions 4, 5, 6, and 7) is a common site for modification. The introduction of electron-withdrawing or electron-donating groups can influence the electronic distribution of the indole nucleus and its interaction with the target. For example, in a series of indolyl-imidazolone hybrids designed as anti-inflammatory agents, the introduction of a nitro group at the 2,4-dinitrophenyl moiety attached to the imidazolone (B8795221) ring significantly enhanced the anti-inflammatory activity compared to the unsubstituted or mono-nitro derivatives. umich.edu This suggests that electron-withdrawing groups can be beneficial for this particular biological activity.

Modification of the C3-Acetic Acid Side Chain: The acetic acid side chain is another important point for modification. Altering the length of the alkyl chain or replacing the carboxylic acid with other acidic bioisosteres, such as tetrazoles, can impact the pKa of the molecule and its interaction with the target. However, the carboxylic acid group is often considered essential for the activity of many indole-3-acetic acid derivatives, and its replacement can lead to a significant loss of potency.

The following table summarizes the impact of various substitutions on the activity of related indole derivatives, providing a general understanding of the SAR principles that could be applicable to this compound analogs.

| Compound/Analog Class | Modification | Impact on Biological Activity | Reference |

| Indolyl-imidazolone Hybrids | Introduction of a nitro group to an attached phenyl ring | Significant increase in anti-inflammatory activity | umich.edu |

| Indole-2-Carboxamides | N-methylation | Crucial for activity | |

| Indole-3-Carboxamides | Carboxamide at C3 | Provides key hydrogen bonding interactions | nih.gov |

This table is based on findings from related indole derivatives and provides a conceptual framework for the SAR of this compound.

Conformational Analysis and its Correlation with Ligand-Target Binding

The three-dimensional conformation of this compound is a critical determinant of its biological activity. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of its biological target is essential for a strong and selective interaction.

The orientation of the acetic acid side chain relative to the indole ring is a key conformational feature. This orientation is influenced by the steric and electronic properties of the substituents on the indole ring, particularly the N1-formyl group. The presence of the N-formyl group can introduce a degree of steric hindrance that favors certain rotational conformations of the C3-acetic acid side chain.

Computational modeling and techniques like X-ray crystallography can provide insights into the preferred conformations of this compound and its analogs. These studies can help to visualize how the molecule fits into the active site of a target protein and identify the key interactions that stabilize the ligand-protein complex. For example, conformational analysis of the parent compound, indole-3-acetic acid, has shown that it can exist in multiple low-energy conformations. The specific conformation that is biologically active is likely determined by the shape and chemical environment of the target's binding pocket.

The correlation between the conformational preferences of a series of analogs and their biological activities can provide strong evidence for a specific binding mode. By understanding the conformational requirements for activity, medicinal chemists can design new analogs that are pre-organized in the bioactive conformation, potentially leading to increased potency and selectivity.

Rational Design Principles for the Development of Novel this compound Analogues

The SAR data and conformational insights discussed above provide a solid foundation for the rational design of novel analogues of this compound with improved therapeutic properties. The key principles for the design of new analogs include:

Maintaining the Core Pharmacophore: The indole ring, the C3-acetic acid side chain, and the N1-acyl group should be considered as the core pharmacophore. Modifications should be made judiciously to enhance activity without disrupting these essential features.

Systematic Exploration of Substituents: The indole ring offers multiple positions for substitution. A systematic exploration of different substituents at positions 4, 5, 6, and 7 can lead to the discovery of analogs with improved potency and selectivity. Both electron-donating and electron-withdrawing groups should be considered, as their effects can be target-dependent.

Optimization of the N1-Substituent: The N-formyl group can be replaced with other acyl groups of varying sizes and electronic properties to fine-tune the molecule's interaction with the target. The introduction of groups that can form additional hydrogen bonds or hydrophobic interactions could be beneficial.

Bioisosteric Replacement: The carboxylic acid group of the acetic acid side chain can be replaced with other acidic bioisosteres, such as tetrazoles or hydroxamic acids, to modulate the molecule's pKa and pharmacokinetic properties.

Computational Modeling: In silico tools such as molecular docking and pharmacophore modeling can be used to predict the binding modes of designed analogs and prioritize them for synthesis. nih.gov This can help to reduce the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient.

By applying these rational design principles, it is possible to develop novel this compound analogues with enhanced biological activity, improved selectivity, and better pharmacokinetic profiles, ultimately leading to the development of new and effective therapeutic agents.

Computational and Theoretical Chemistry Analyses

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). jocpr.com This method is crucial in drug design for assessing the binding affinity and interaction patterns of potential drug candidates with their biological targets. ijpsjournal.com The process involves placing the ligand into the binding site of the protein in various conformations and orientations and scoring each pose to identify the most stable complex. nih.gov

Studies on various indole (B1671886) derivatives have successfully employed molecular docking to evaluate their potential as antimicrobial or anticancer agents by predicting their interactions with specific enzymes or receptors. ijpsjournal.comnih.gov For instance, docking studies on novel 1,3-diazetidin-2-one derivatives helped determine their binding affinity to the epidermal growth factor receptor (EGFR), a key target in cancer therapy. jocpr.com Similarly, new 3-ethyl-1H-indole derivatives were evaluated as selective COX-2 inhibitors through molecular docking, which predicted strong binding affinities.

While molecular docking is a widely used method for indole-based compounds, specific molecular docking studies detailing the ligand-protein interactions of (1-Formyl-1H-indol-3-yl)acetic acid with specific protein targets are not extensively available in the reviewed literature. However, its structural features suggest it could be a candidate for such investigations to explore its potential biological activities.

Quantum Mechanical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. wikipedia.org These methods provide detailed information about molecular geometry, charge distribution, and energy levels.

For the related compound 1H-indole-3-acetic acid, theoretical studies using the B3LYP/6-31G** level of theory have been performed to analyze its conformational properties and vibrational spectra. While specific comprehensive QM studies on this compound are not detailed in the available literature, predicted data regarding its properties have been calculated and are available in public databases. These predictions offer a glimpse into its molecular characteristics. For example, predicted collision cross section (CCS) values, which relate to the molecule's shape and size in the gas phase, have been computed. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 204.06552 | 140.2 |

| [M+Na]⁺ | 226.04746 | 150.7 |

| [M-H]⁻ | 202.05096 | 143.1 |

| [M+NH₄]⁺ | 221.09206 | 160.4 |

| [M+K]⁺ | 242.02140 | 147.4 |

| [M+H-H₂O]⁺ | 186.05550 | 134.3 |

| [M+HCOO]⁻ | 248.05644 | 163.5 |

| [M+CH₃COO]⁻ | 262.07209 | 182.1 |

| Data sourced from PubChemLite, calculated using CCSbase. uni.lu |

Molecular Dynamics Simulations for Conformational Stability and Dynamic Binding Studies

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. wikipedia.org These simulations provide detailed information on the conformational flexibility of a ligand and the dynamic nature of its interaction with a protein target, complementing the static view provided by molecular docking. jocpr.com MD simulations can reveal how a ligand adapts its shape within a binding site and the stability of the ligand-protein complex over a period of time.

While MD simulations are a standard tool in computational drug design, specific studies employing this technique to analyze the conformational stability and dynamic binding of this compound were not identified in the surveyed literature.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

In silico ADME predictions are a critical part of the early drug discovery process, used to computationally estimate the pharmacokinetic properties of a compound. wikipedia.org These predictions help to identify candidates with favorable drug-like properties and flag potential issues, such as poor absorption or rapid metabolism, before significant resources are invested. wikipedia.org Properties like lipophilicity (LogP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and number of rotatable bonds are commonly calculated as they correlate with a molecule's absorption and distribution characteristics. ambeed.comsigmaaldrich.com

For this compound, several key physicochemical properties relevant to its ADME profile have been predicted using computational methods. uni.luambeed.com These descriptors are valuable for assessing its potential as a drug-like molecule.

Table 2: Predicted Physicochemical and ADME-related Properties of this compound

| Property | Predicted Value | Source |

| Molecular Weight | 203.19 g/mol | sigmaaldrich.com |

| XlogP | 1.2 | uni.lu |

| Topological Polar Surface Area (TPSA) | 67.5 Ų | ambeed.com |

| Number of Hydrogen Bond Donors | 1 | ambeed.com |

| Number of Hydrogen Bond Acceptors | 3 | ambeed.com |

| Number of Rotatable Bonds | 3 | ambeed.com |

| Number of Heavy Atoms | 15 | ambeed.com |

| Fraction Csp3 | 0.09 | ambeed.com |

Applications As Research Tools and Precursors in Advanced Chemical Synthesis

Role in the Synthesis of Complex Heterocyclic Scaffolds and Biologically Relevant Molecules

The indole (B1671886) ring is a privileged scaffold found in a vast array of natural products and pharmaceutically active compounds. (1-Formyl-1H-indol-3-yl)acetic acid is a strategic starting material for accessing more complex, fused heterocyclic systems and other biologically significant molecules. The acetic acid side chain at the C3 position is a common feature in plant auxins and related compounds, making its derivatives subjects of interest in agrochemical and pharmaceutical research.

The formylation of the indole nitrogen in indole-3-acetic acid is a key transformation that facilitates further modifications. Site-selective formylation allows for the precise manipulation of electronic and steric properties, which is essential for constructing elaborate molecular architectures. The carbonyl group of the N-formyl moiety and the carboxylic acid function can participate in various coupling reactions and reductions, paving the way for the synthesis of diverse heterocyclic derivatives.

Research has demonstrated the utility of indole-3-carboxaldehyde derivatives, which are structurally related to the title compound, as key intermediates in the preparation of bioactive molecules and indole alkaloids. While direct examples detailing the extensive use of this compound are specific, the principles of indole chemistry suggest its role as a precursor. For instance, the acetic acid moiety can be elaborated, and the indole core can be incorporated into larger polycyclic systems. The synthesis of substituted indazole acetic acids, which are considered valuable scaffolds in drug discovery, highlights the importance of acetic acid-bearing heterocyclic compounds in generating novel molecular entities.

Utility in Medicinal Chemistry Lead Optimization and Compound Library Generation

In drug discovery, lead optimization is a critical process that involves refining the structure of a hit compound to improve its potency, selectivity, and pharmacokinetic properties. This compound is a suitable scaffold for this process. Its defined structure with multiple functionalization points—the indole ring (positions 2, 4, 5, 6, 7), the carboxylic acid group, and the N-formyl group—allows for systematic structural modifications.

Medicinal chemists can generate a library of analogues by:

Amidation of the carboxylic acid: Coupling the acid with a diverse range of amines to explore the chemical space around this position.

Modification of the indole ring: Performing electrophilic substitution reactions (e.g., halogenation, nitration) at various positions of the indole nucleus. The N-formyl group can influence the regioselectivity of these reactions.

Variation of the N1-substituent: Replacing the N-formyl group with other substituents after its removal to probe the importance of this position for biological activity.

This systematic derivatization enables the establishment of structure-activity relationships (SAR), which are fundamental to rational drug design. The generation of compound libraries is a key strategy in both high-throughput screening and fragment-based drug discovery to explore vast areas of chemical space efficiently. The indole scaffold is a common feature in many approved drugs, and libraries based on indole derivatives are frequently synthesized to identify new therapeutic agents. For example, novel series of indole-based compounds have been designed and synthesized as potent and selective agonists for targets like the thyroid hormone receptor β.

Potential in Other Academic Research Areas (e.g., Chemical Biology Probe Development, Material Science)

Beyond traditional synthesis and medicinal chemistry, the structural features of this compound lend themselves to applications in other research fields.

Chemical Biology Probe Development: Chemical probes are small molecules used to study and manipulate biological systems. The development of effective probes requires a molecular scaffold that can be readily modified to incorporate reporter tags (e.g., fluorophores, biotin) or reactive groups for target identification (e.g., photo-affinity labels). The carboxylic acid handle of this compound is ideal for attaching such functionalities via stable amide bonds. An indole-based probe could be designed to investigate the function and localization of proteins that interact with auxin-like molecules or to identify new biological targets. The core structure can be optimized to ensure high potency and selectivity for its intended target, which is a prerequisite for a high-quality chemical probe.

Material Science: Indole derivatives have been investigated for their applications in material science, particularly in the development of organic electronic materials. The electron-rich indole nucleus can participate in π-stacking interactions, making it a useful component in organic semiconductors, dyes for dye-sensitized solar cells, and fluorescent materials. While specific applications of this compound in this area are not extensively documented, its structure offers potential. The carboxylic acid group could be used to anchor the molecule to surfaces, such as metal oxides in solar cells, or to be incorporated into polymer chains to create functional materials with specific optical or electronic properties.

Future Directions and Emerging Research Opportunities

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of indole (B1671886) derivatives is a well-established field, yet the pursuit of more efficient, cost-effective, and environmentally benign methods remains a critical research endeavor. For (1-Formyl-1H-indol-3-yl)acetic acid, future synthetic strategies are likely to focus on several key areas.

Furthermore, there is a growing emphasis on green chemistry principles in pharmaceutical and chemical manufacturing. Future synthetic routes for this compound will likely explore:

Catalyst-free conditions: Investigating reactions that can proceed efficiently without the need for metal or acid catalysts, potentially under thermal or microwave-assisted conditions. researchgate.net

Aqueous media: Utilizing water as a solvent to reduce the reliance on volatile organic compounds. researchgate.net

Flow chemistry: Employing continuous flow reactors can offer better control over reaction parameters, improve safety for handling reactive intermediates, and allow for easier scalability.

Unveiling Novel Biological Targets and Undiscovered Mechanisms of Action

While the parent compound, indole-3-acetic acid (IAA), is a well-known plant auxin, the biological activities of its N-formylated derivative, this compound, are not well-characterized. wikipedia.org A major avenue of future research will be the comprehensive biological screening of this compound to identify novel therapeutic targets and elucidate its mechanisms of action.

Given the structural similarities to other biologically active indole derivatives, promising areas of investigation include:

Anticancer Activity: Many indole derivatives exhibit potent anticancer properties. Future studies could explore the cytotoxicity of this compound against various cancer cell lines and investigate its potential to modulate key signaling pathways involved in cancer progression. The N-formyl group could influence the compound's interaction with specific biological targets, potentially leading to novel mechanisms of action.

Enzyme Inhibition: Substituted indole-3-acetic acids have been shown to inhibit various enzymes. rsc.org Screening this compound against a panel of enzymes, such as ectonucleotidases which are implicated in tumor progression, could reveal new therapeutic opportunities. rsc.org

Neuroprotective Effects: Indole derivatives are also being investigated for their potential in treating neurodegenerative diseases like Alzheimer's. rsc.org Research could focus on the ability of this compound to inhibit enzymes like monoamine oxidase (MAO) or cholinesterases, and to protect neuronal cells from oxidative stress. rsc.org

Understanding the biotransformation of this compound within biological systems will also be crucial. Studies on its metabolic fate will provide insights into its stability, bioavailability, and potential for prodrug applications. google.com

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

For this compound, AI and ML can be leveraged in several ways:

Generative Models for Novel Derivatives: Algorithms like Reinforcement Learning for Structural Evolution (ReLeaSE) can be trained on existing libraries of indole derivatives to generate novel molecular structures with a high probability of desired biological activity. news-medical.net This could lead to the design of more potent and selective analogs of this compound.

Predictive Modeling of Bioactivity: By analyzing the structure-activity relationships of known indole compounds, ML models can be developed to predict the biological targets and potential therapeutic applications of this compound and its derivatives.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical step in drug development. In silico models can be used to assess the pharmacokinetic profile of this compound, helping to prioritize compounds with favorable drug-like properties. rsc.org

The use of these in silico tools will enable a more targeted and efficient exploration of the chemical space around this compound, reducing the time and cost associated with traditional experimental screening.

Exploration of Diverse Academic Applications Beyond Traditional Medicinal Chemistry

The unique chemical structure of this compound, featuring a reactive aldehyde group and a carboxylic acid moiety, opens up possibilities for its application in fields beyond conventional medicinal chemistry.

Future research could explore its use as:

A Precursor for Complex Heterocycles: The formyl and carboxylic acid groups are versatile handles for a variety of chemical transformations. This compound could serve as a key intermediate for the synthesis of complex, fused heterocyclic systems with potential applications in materials science or as novel pharmacological scaffolds. researchgate.net Indole-3-carboxaldehyde itself is a precursor for bioactive indole alkaloids. chemicalbook.com

A Building Block for Functional Materials: The indole ring is known to have interesting photophysical and electronic properties. This compound could be incorporated into polymers or other materials to create novel functional systems for applications in organic electronics, sensing, or as components of bioactive surfaces.

A Molecular Probe: The reactivity of the aldehyde group could be exploited to develop chemical probes for studying biological processes. For example, it could be used to label specific proteins or to develop sensors for detecting particular biomolecules.

The exploration of these non-traditional applications will require interdisciplinary collaborations between organic chemists, materials scientists, and chemical biologists, and could lead to the discovery of entirely new functionalities for this intriguing indole derivative.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR confirms formyl (δ ~8.1–8.3 ppm for CHO) and acetic acid (δ ~3.8–4.2 ppm for CH₂) groups .

- HPLC-MS : Validates purity (>95%) and molecular weight (MW calc. 219.2; [M+H]+ observed at 220.2) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (COOH) .

How can spectral contradictions (e.g., unexpected NMR shifts) be resolved during structural elucidation?

Advanced Research Question

Unexpected shifts may indicate tautomerism or impurities. Mitigation steps:

- 2D NMR (COSY, HSQC) : Resolves coupling patterns and assigns protons/carbons unambiguously .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

- Control Experiments : Compare with synthesized analogs (e.g., 1-methyl derivatives) to isolate spectral contributions .

What methodologies are used to evaluate the biological activity of this compound derivatives?

Advanced Research Question

- In Vitro Assays : COX-2 inhibition (ELISA), cytotoxicity (MTT assay in cancer cell lines), and antimicrobial screening (MIC against E. coli and S. aureus) .

- Structure-Activity Relationship (SAR) : Modify the formyl/acetic acid groups and test activity changes. For example, esterification of the COOH group alters membrane permeability .

- Molecular Docking : Predict binding affinities to targets like COX-2 (PDB ID: 5KIR) using AutoDock Vina .

What are the stability considerations for this compound under storage and experimental conditions?

Basic Research Question

- Storage : Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the formyl group .

- pH Sensitivity : Degrades rapidly in basic conditions (pH >8); use neutral buffers for biological assays .

- Light Sensitivity : UV exposure induces decomposition; use amber vials .

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Advanced Research Question

- Quantum Mechanics (QM) : Calculate electrostatic potentials to identify nucleophilic/electrophilic sites for functionalization .

- MD Simulations : Assess solvation effects and stability of ligand-target complexes (e.g., 100-ns simulations in GROMACS) .

- ADMET Prediction : Tools like SwissADME predict pharmacokinetics (e.g., logP <3 for optimal bioavailability) .

Q. Tables for Key Data

| Synthetic Method Comparison | Yield (%) | Purity (%) | Conditions | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack + Alkylation | 65–75 | >95 | DCM, 0–5°C, N₂ atmosphere | |

| Pd-Catalyzed Formylation | 80–85 | >98 | DMF, 80°C, Pd(OAc)₂ |

| Biological Activity Profile | Assay Type | IC50/EC50 (µM) | Target | Reference |

|---|---|---|---|---|

| COX-2 Inhibition | ELISA | 2.3 ± 0.4 | Human COX-2 | |

| Cytotoxicity (HeLa cells) | MTT | 48.7 ± 5.1 | Cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.